3-噻唑烷基乙酰胺

描述

3-Thiazolidineacetamide is a derivative of Thiazolidine, a heterocyclic organic compound with the formula (CH2)3(NH)S . It is a 5-membered saturated ring with a thioether group and an amine group in the 1 and 3 positions . Thiazolidine is a colorless liquid .

Synthesis Analysis

Thiazolidine is prepared by the condensation of cysteamine and formaldehyde . Other thiazolidines may be synthesized by similar condensations . A notable derivative is 4-carboxythiazolidine (thioproline), derived from formaldehyde and cysteine .Molecular Structure Analysis

Thiazolidine is a 5-membered ring heterocycle having sulfur at the first position and nitrogen at the third position . When decorated further with two carbonyl groups at position 2 and 4, the ring system is termed 2,4‐thiazolidinedione .Chemical Reactions Analysis

Thiazolidine chemistry involves fast reaction kinetics between 1,2-aminothiols and aldehydes . Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .Physical And Chemical Properties Analysis

Thiazolidine exists as a white crystalline solid with a melting point of 123–125 °C . It is a versatile pharmacophore that confers a diverse range of pharmacological activities .科学研究应用

炎症性疾病治疗: 基于噻唑烷-2,4-二酮的新型衍生物对炎症标志物表现出显着的抑制活性,在诱导细胞和大鼠模型的测试中优于一些市售的抗炎药 (马等人,2011).

杀真菌和杀菌活性: 2,4-二氧代-5-亚苄基-3-噻唑烷基乙酰胺的衍生物对各种病原体(包括稻瘟病菌和茄疫病菌)表现出中度至相当大的抑制作用,并且在盆栽试验中对农业疾病有效 (森等人,2008).

抗菌剂: 使用纳米 MoO3 合成的新型噻唑烷-4-酮对伤寒沙门氏菌和大肠埃希菌表现出显着的抗菌活性,其中一种化合物表现出比标准庆大霉素更大的抑制活性 (库马尔等人,2016).

镇痛和行为效应: 对 3,5-二氨基吡唑及其前体硫代氰基乙酰胺的研究表明,它们具有很强的抗氧化能力、镇痛作用,并且对大鼠的记忆力和情绪状态有显着影响,表明有望成为新的镇痛和抗氧化药物 (阿里等人,2017).

抗糖尿病应用: 噻唑烷二酮衍生物被发现是过氧化物酶体增殖物激活受体 γ (PPARγ) 的有效激活剂,PPARγ 在脂肪生成和胰岛素敏感性中起着至关重要的作用,表明它们可用于治疗非胰岛素依赖性糖尿病 (莱曼等人,1995).

中枢神经系统 (CNS) 疾病: 对噻唑烷衍生物的研究显示,有望治疗各种中枢神经系统疾病。正在研究这些化合物在调节神经递质和治疗认知障碍方面的潜力 (德农等人,2011).

抗菌和抗氧化活性: 含有吲哚部分的噻唑烷-2,4-二酮衍生物表现出相当的抗菌和抗氧化活性,一些化合物与 PPARγ 受体表现出显着的结合相互作用 (斯里坎特·库马尔等人,2018).

多种药理活性: 1,3-噻唑烷-4-酮类表现出广泛的活性,包括抗癌、抗糖尿病、抗微生物、抗病毒、抗炎和抗惊厥活性,突出了它们在药理学中的重要性 (曼贾尔等人,2017).

作用机制

Thiazolidinediones (TZDs) are insulin sensitizers that act on intracellular metabolic pathways to enhance insulin action and increase insulin sensitivity in critical tissues . TZDs also increase adiponectin levels, decrease hepatic gluconeogenesis, and increase insulin-dependent glucose uptake in muscle and fat .

未来方向

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

属性

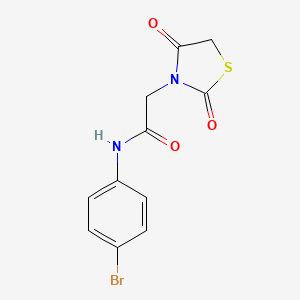

IUPAC Name |

N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3S/c12-7-1-3-8(4-2-7)13-9(15)5-14-10(16)6-18-11(14)17/h1-4H,5-6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTVYOXVJVUNAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

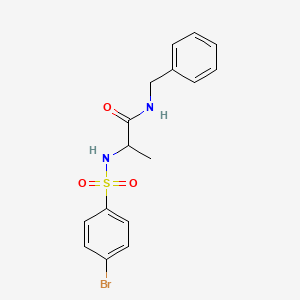

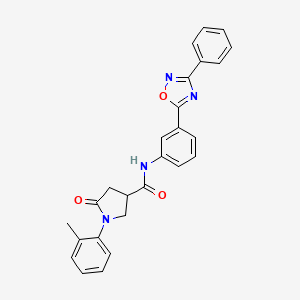

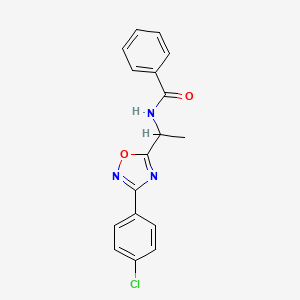

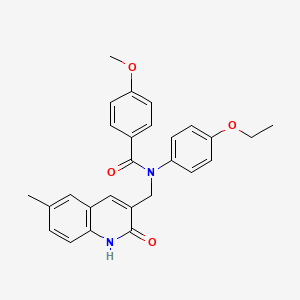

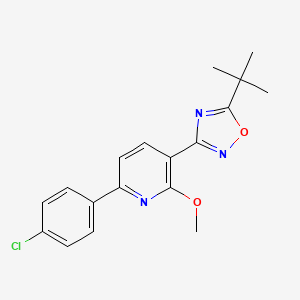

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)

![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)